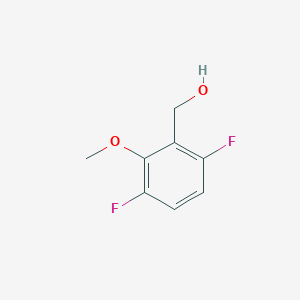

(3,6-Difluoro-2-methoxyphenyl)methanol

Description

Contextualization of Fluorinated Phenylmethanol Derivatives in Organic Synthesis Research

Fluorinated phenylmethanol derivatives, also known as fluorobenzyl alcohols, are a subclass of fluorinated aromatics that serve as versatile building blocks in organic synthesis. These compounds feature a hydroxymethyl group (-CH₂OH) attached to a fluorine-substituted benzene (B151609) ring. They are key intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. britannica.com

The alcohol moiety can be easily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, making these compounds valuable starting points for constructing diverse molecular architectures. For example, fluorinated benzyl (B1604629) alcohols are precursors for synthesizing fluorinated benzyl ethers, which have been studied as alternative protecting groups in oligosaccharide synthesis to enhance NMR spectral resolution. wiserpub.comwiserpub.com Their utility extends to the development of high-performance polymers and specialty chemicals where fluorinated components are required. industrytoday.co.uk The presence of fluorine on the aromatic ring not only imparts the benefits mentioned previously but can also influence the reactivity of the benzylic alcohol, a factor that synthetic chemists leverage in designing reaction pathways.

Historical Perspective on the Synthesis and Academic Exploration of Arylmethanols

The synthesis of aryl- or benzylic alcohols has evolved significantly over the past century. Early and foundational methods developed in the first half of the 20th century provided the first reliable routes to these compounds in a laboratory setting.

One of the earliest and most versatile methods is the Grignard reaction, developed by Victor Grignard around 1900. This reaction involves the addition of an arylmagnesium halide (a Grignard reagent) to formaldehyde, which, after an acidic workup, yields a primary benzyl alcohol. wikipedia.orgbritannica.comcollegedunia.com This method was revolutionary for its ability to form new carbon-carbon bonds. Another classic route is the Cannizzaro reaction, which involves the base-induced disproportionation of an aromatic aldehyde (lacking an alpha-hydrogen) to yield both a benzyl alcohol and a benzoic acid salt. wikipedia.org

A major advancement in the synthesis of alcohols came in 1947 with the discovery of lithium aluminum hydride (LiAlH₄ or LAH) by Finholt, Bond, and Schlesinger. wikipedia.org LAH proved to be a powerful and highly efficient reducing agent capable of converting not only aromatic aldehydes and ketones to their corresponding alcohols but also, more significantly, reducing esters and carboxylic acids to primary alcohols. wikipedia.orgmasterorganicchemistry.combyjus.com This was a substantial improvement over previous, harsher methods like the Bouveault-Blanc reduction, which used sodium metal in boiling ethanol (B145695). wikipedia.org The use of LAH and the milder sodium borohydride (B1222165) (NaBH₄) for the reduction of carbonyls quickly became standard practice in organic synthesis.

Current Research Landscape and Gaps Pertaining to (3,6-Difluoro-2-methoxyphenyl)methanol

(3,6-Difluoro-2-methoxyphenyl)methanol is a specific, polysubstituted fluorinated benzyl alcohol. Its structure suggests it is a synthetic intermediate, likely prepared by the reduction of its corresponding aldehyde, 3,6-difluoro-2-methoxybenzaldehyde. uni.lu While commercially available, a review of the scientific literature indicates a significant gap in dedicated academic research for this particular isomer. sigmaaldrich.com There are no prominent studies detailing its unique synthetic applications, reaction kinetics, or specific biological activities.

The primary role of (3,6-Difluoro-2-methoxyphenyl)methanol appears to be as a chemical building block available for purchase by research and development laboratories. Its value is inferred from the broader importance of related fluorinated compounds in creating novel molecules. For instance, research has been conducted on the conformational properties and hydrogen-bonding abilities of various other fluorinated benzyl alcohols, revealing that the position and number of fluorine atoms significantly influence these characteristics. researchgate.net However, (3,6-Difluoro-2-methoxyphenyl)methanol has not been explicitly featured in such comparative studies.

The lack of specific research on this compound represents a knowledge gap. Its unique substitution pattern—with fluorine atoms flanking a methoxy (B1213986) group and ortho to the methanol (B129727) function—could offer distinct steric and electronic properties that may be advantageous in certain synthetic contexts or could lead to novel biological effects. Future research could explore its utility in areas like medicinal chemistry, where compounds with similar motifs are often investigated as precursors to bioactive agents, or in materials science.

Below is a data table summarizing the known properties of the compound and its likely precursor, followed by a comparative table of related, more studied isomers.

Table 1: Properties of (3,6-Difluoro-2-methoxyphenyl)methanol and its Precursor Data sourced from commercial and database entries. uni.lusigmaaldrich.com

| Property | (3,6-Difluoro-2-methoxyphenyl)methanol | 3,6-Difluoro-2-methoxybenzaldehyde |

| IUPAC Name | (3,6-difluoro-2-methoxyphenyl)methanol | 3,6-difluoro-2-methoxybenzaldehyde |

| CAS Number | 1261746-67-1 | 143936-70-9 |

| Molecular Formula | C₈H₈F₂O₂ | C₈H₆F₂O₂ |

| Molecular Weight | 174.15 g/mol | 172.13 g/mol |

| Physical Form | Solid | Not specified |

Table 2: Comparison of Related Fluorinated Phenylmethanol Isomers This table illustrates the variety of isomers that are subjects of synthesis and supply, highlighting the specificity of the title compound. chemicalbook.comfishersci.ca

| Compound Name | Molecular Formula | Position of Substituents |

| (2-Fluoro-4-methoxyphenyl)methanol | C₈H₉FO₂ | 2-Fluoro, 4-Methoxy |

| (2,6-Difluorophenyl)methanol | C₇H₆F₂O | 2,6-Difluoro |

| (2,6-difluoro-3-methoxyphenyl)(phenyl)methanol | C₁₄H₁₂F₂O₂ | 2,6-Difluoro, 3-Methoxy, α-phenyl |

Structure

3D Structure

Properties

IUPAC Name |

(3,6-difluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJCMFKRXLTFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Difluoro 2 Methoxyphenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (3,6-Difluoro-2-methoxyphenyl)methanol suggests that the primary disconnection point is the carbon-oxygen bond of the hydroxymethyl group. This leads back to a more stable precursor, the corresponding benzaldehyde (B42025) derivative. This strategy is predicated on the well-established reliability of reducing an aldehyde to a primary alcohol.

Further disconnection of the aldehyde precursor, (3,6-Difluoro-2-methoxyphenyl)aldehyde, would involve the formylation of a difluoroanisole derivative. A plausible precursor would therefore be 1,4-difluoro-2-methoxybenzene. The synthesis of this starting material can be envisioned through the methylation of the corresponding phenol (B47542) or via nucleophilic aromatic substitution reactions on a more elaborately functionalized benzene (B151609) ring.

Development of Novel Synthetic Routes

The synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol can be approached through various methodologies, including both linear and convergent strategies.

Multi-Step Linear Syntheses

A practical and efficient linear synthesis commences with a commercially available starting material, 3,4-difluoroanisole. This is subjected to directed ortho-metalation, followed by formylation to yield 2,3-difluoro-6-methoxybenzaldehyde. The final step involves the reduction of the aldehyde to the target benzyl (B1604629) alcohol. A detailed synthetic protocol is as follows:

Directed Ortho-Metalation and Formylation: 3,4-Difluoroanisole is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to facilitate deprotonation at the position ortho to the methoxy (B1213986) group. The resulting organolithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. Subsequent acidic workup yields 2,3-difluoro-6-methoxybenzaldehyde. chemicalbook.com

Reduction of the Aldehyde: The synthesized benzaldehyde is then reduced to the corresponding benzyl alcohol. This transformation can be effectively achieved using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent, followed by an aqueous workup. ncert.nic.inbritannica.com Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) also presents a viable and scalable option. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol is highly dependent on the careful optimization of the reaction conditions, particularly for the reduction of the aldehyde precursor.

Catalyst Screening and Ligand Effects

For catalytic hydrogenation, the choice of catalyst is paramount. Palladium, platinum, and rhodium-based catalysts are all known to be effective for the reduction of aromatic aldehydes. britannica.com

| Catalyst | Support | Activity | Selectivity |

| Palladium | Carbon (Pd/C) | High | Excellent |

| Platinum | Alumina (Pt/Al2O3) | Very High | Good |

| Rhodium | Carbon (Rh/C) | High | Excellent |

| This table is interactive. You can sort and filter the data. |

In some instances, the use of specific ligands in homogeneous catalysis can enhance selectivity and reaction rates. However, for a straightforward reduction of a benzaldehyde, heterogeneous catalysts are often preferred for their ease of separation and cost-effectiveness.

Solvent and Temperature Dependence

The choice of solvent can significantly influence the rate and selectivity of the reduction reaction. For reductions with metal hydrides like sodium borohydride, protic solvents such as methanol (B129727) or ethanol (B145695) are commonly employed. libretexts.org

The reaction temperature is another critical parameter. While many aldehyde reductions proceed efficiently at room temperature, gentle heating can sometimes be applied to accelerate the reaction. However, higher temperatures may lead to the formation of byproducts, thus necessitating a careful balance to optimize for both yield and purity.

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Sodium Borohydride | Methanol | 0 - 25 | >95 |

| Lithium Aluminum Hydride | Diethyl Ether | 0 - 35 | >95 |

| H2/Pd-C | Ethanol | 25 - 50 | >98 |

| This table is interactive. You can sort and filter the data. |

Pressure and Concentration Variations

The reduction of aromatic aldehydes to their corresponding alcohols is a fundamental transformation in organic synthesis. This can be achieved through various methods, most commonly via catalytic hydrogenation or with hydride-reducing agents like sodium borohydride. The efficiency and outcome of these reactions can be influenced by parameters such as pressure and the concentration of reactants.

Pressure in Catalytic Hydrogenation:

In catalytic hydrogenation, gaseous hydrogen is used to reduce the aldehyde in the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel). The pressure of the hydrogen gas is a critical parameter that can significantly affect the reaction rate. Generally, an increase in hydrogen pressure leads to a higher concentration of hydrogen on the catalyst surface, which in turn can increase the rate of reaction. For the reduction of substituted benzaldehydes, pressures can range from atmospheric to high-pressure conditions, depending on the reactivity of the substrate and the activity of the catalyst.

While specific studies on the effect of pressure on the synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol are not extensively documented in publicly available literature, general principles of catalytic hydrogenation suggest that moderate to high pressures would likely enhance the reaction rate. However, for laboratory-scale synthesis, conditions are often optimized for convenience and safety, with many reductions being effectively carried out at or slightly above atmospheric pressure.

Concentration Effects:

The concentration of the substrate, 3,6-difluoro-2-methoxybenzaldehyde, and the reducing agent can also influence the reaction. In catalytic hydrogenation, at low substrate concentrations, the reaction rate is often proportional to the concentration. However, at higher concentrations, the catalyst surface can become saturated, making the reaction rate independent of the substrate concentration.

When using chemical reducing agents like sodium borohydride (NaBH₄), the stoichiometry is a primary concern. Typically, a slight excess of the hydride reagent is used to ensure complete conversion of the aldehyde. The concentration of the reactants in the chosen solvent can affect the reaction kinetics and, in some cases, the selectivity. Very high concentrations might lead to issues with solubility or heat dissipation, while very low concentrations could result in impractically slow reaction times. The optimal concentration is usually determined empirically to balance reaction efficiency, yield, and safety.

The following table provides a hypothetical illustration of how pressure and concentration might influence the yield of (3,6-Difluoro-2-methoxyphenyl)methanol in a catalytic hydrogenation reaction, based on general principles.

| Catalyst | Hydrogen Pressure (bar) | Substrate Concentration (M) | Theoretical Yield (%) |

| 5% Pd/C | 1 | 0.1 | 85 |

| 5% Pd/C | 10 | 0.1 | 95 |

| 5% Pd/C | 1 | 0.5 | 88 |

| 5% Pd/C | 10 | 0.5 | 98 |

This table is illustrative and based on general principles of catalytic hydrogenation. Actual experimental results may vary.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like (3,6-Difluoro-2-methoxyphenyl)methanol is of increasing importance to minimize the environmental impact of chemical processes.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has a 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product.

For the synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol from 3,6-difluoro-2-methoxybenzaldehyde, the atom economy depends on the reducing agent used.

Sodium Borohydride Reduction: The balanced equation is more complex, typically represented as: 4C₈H₆F₂O₂ + NaBH₄ + 4H₂O → 4C₈H₈F₂O₂ + NaB(OH)₄ In this process, the atoms from sodium borohydride and water, which form the borate (B1201080) byproduct, are not incorporated into the desired product. This leads to a lower atom economy compared to catalytic hydrogenation.

E-Factor (Environmental Factor):

The E-Factor is another green chemistry metric, defined as the total mass of waste produced per unit of product. A lower E-Factor indicates a more environmentally friendly process. nih.gov

Calculating a precise E-Factor requires detailed knowledge of all materials used in a specific process, including solvents, reagents, and any materials used in workup and purification, as well as the actual yield of the product. youtube.com

For the synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol, a qualitative comparison can be made:

Catalytic Hydrogenation: This process can have a very low E-Factor, especially if the catalyst is recycled and the solvent usage is minimized or if the reaction is run neat. The main waste stream would be from the catalyst recovery and product purification steps.

Sodium Borohydride Reduction: This method generally has a higher E-Factor due to the generation of borate salts as byproducts. Additionally, the workup procedure often involves quenching with acid and extraction with organic solvents, which contributes to the waste generated.

The following table provides an estimated E-Factor for different synthetic routes to a generic benzyl alcohol, illustrating the principles.

| Synthetic Route | Reactants | Solvents | Byproducts | Estimated E-Factor |

| Catalytic Hydrogenation | Benzaldehyde, H₂ | Ethanol | Minimal | < 1 |

| NaBH₄ Reduction | Benzaldehyde, NaBH₄ | Methanol, Water | Borate salts | 5 - 10 |

This table provides estimations for a generic reaction and the actual E-Factor for the synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol would need to be calculated based on a specific experimental procedure.

The choice of solvents and reagents is a cornerstone of green chemistry. For the reduction of 3,6-difluoro-2-methoxybenzaldehyde, several greener alternatives can be considered.

Sustainable Solvents:

Traditional reductions are often carried out in volatile organic solvents like methanol, ethanol, or tetrahydrofuran (B95107) (THF). While effective, their environmental and safety profiles are not always ideal. Green chemistry encourages the use of more sustainable solvents.

Water: For reductions with sodium borohydride, water can be an excellent green solvent. It is non-toxic, non-flammable, and readily available. researchgate.net

Glycerol (B35011): As a biodegradable and non-toxic solvent, glycerol has been shown to be an effective medium for sodium borohydride reductions of carbonyl compounds. acgpubs.org

Biomass-derived solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as greener alternatives to traditional ethereal solvents.

Sustainable Reagents:

Catalytic Hydrogenation: As discussed, using a recyclable catalyst and hydrogen gas is a green approach due to the high atom economy.

Biocatalysis: The use of enzymes (reductases) from microorganisms or plants to carry out the reduction of aldehydes is a rapidly growing area of green chemistry. These reactions are typically performed in water under mild conditions and can be highly selective. scielo.org.mxresearchgate.net

Minimizing waste is a key objective of green chemistry and is closely linked to atom economy and the E-Factor. Strategies to minimize waste in the synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol include:

Optimizing Reaction Conditions: Ensuring high conversion and selectivity minimizes the formation of byproducts and the presence of unreacted starting materials in the waste stream.

Catalyst Recycling: In catalytic hydrogenation, the recovery and reuse of the precious metal catalyst are crucial for both economic and environmental reasons.

Solvent Reduction and Recycling: Performing reactions at higher concentrations or in solvent-free conditions can significantly reduce waste. When solvents are necessary, choosing those that can be easily recovered and reused is preferable.

Stereoselective Synthesis Approaches (If Applicable to Chiral Variants or Precursors)

(3,6-Difluoro-2-methoxyphenyl)methanol itself is not a chiral molecule. However, if a related precursor were a prochiral ketone (e.g., (3,6-difluoro-2-methoxyphenyl) methyl ketone), its reduction would lead to a chiral secondary alcohol. In such a hypothetical case, stereoselective synthesis would be highly relevant.

Furthermore, if (3,6-Difluoro-2-methoxyphenyl)methanol were to be used in the synthesis of a chiral molecule, the introduction of chirality might occur in a subsequent step. Nevertheless, the principles of stereoselective reduction can be discussed in the context of reducing the prochiral precursor, 3,6-difluoro-2-methoxybenzaldehyde, to a deuterated chiral alcohol, for instance.

Chiral Reducing Agents:

The enantioselective reduction of prochiral aldehydes and ketones can be achieved using chiral hydride reagents. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with borane. youtube.comacs.org This method is highly effective for the asymmetric reduction of a wide range of ketones and can also be applied to certain aldehydes.

Another approach involves the use of chiral boranes, such as Alpine-Borane, which has been shown to reduce α-deuterated benzaldehydes with very high stereoselectivity. nih.gov

Biocatalysis:

Enzymes, particularly reductases from various microorganisms (like baker's yeast) and plants, are powerful tools for the stereoselective reduction of carbonyl compounds. nih.gov These biocatalytic methods offer several advantages from a green chemistry perspective, including mild reaction conditions (often in water at ambient temperature and pressure) and high enantioselectivity. The application of biocatalysis to the reduction of fluorinated benzaldehydes is a promising area of research for the synthesis of enantioenriched fluorinated building blocks. chemrxiv.org

The following table illustrates potential stereoselective methods for the reduction of a hypothetical prochiral ketone precursor.

| Method | Chiral Catalyst/Reagent | Reducing Agent | Typical Enantiomeric Excess (ee) |

| CBS Reduction | (R)- or (S)-CBS Catalyst | Borane (BH₃) | >90% |

| Chiral Borane Reduction | Alpine-Borane | - | High |

| Biocatalysis | Ene-reductase enzymes | - | Often >95% |

This table is illustrative of general stereoselective reduction methods and their typical performance.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the chemical structure of (3,6-Difluoro-2-methoxyphenyl)methanol in solution. The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques allows for the precise assignment of all proton and carbon signals and provides insights into the spatial relationships between atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation and Conformation

Two-dimensional NMR experiments are instrumental in confirming the connectivity and stereochemistry of (3,6-Difluoro-2-methoxyphenyl)methanol.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. A distinct correlation would be observed between the hydroxyl proton and the methylene protons of the methanol (B129727) group, as well as between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the methylene protons to their corresponding carbon atom and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected from the methylene protons to the aromatic carbon C2 and C1, and from the methoxy (B1213986) protons to the C2 carbon. These correlations are crucial for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. A significant NOE would be anticipated between the methoxy protons and the aromatic proton at the C3 position, as well as between the methylene protons and the aromatic proton at the C1 position. These interactions help to define the preferred conformation of the molecule in solution.

| Technique | Key Expected Correlations for (3,6-Difluoro-2-methoxyphenyl)methanol |

| COSY | -OH proton with -CH₂ protons- Aromatic H4 with Aromatic H5 |

| HSQC | -CH₂ protons with C7- OCH₃ protons with C8- Aromatic H4 with C4- Aromatic H5 with C5 |

| HMBC | -CH₂ protons with C1, C2, C6- OCH₃ protons with C2- Aromatic H4 with C2, C3, C5, C6- Aromatic H5 with C1, C3, C4 |

| NOESY | -OCH₃ protons with Aromatic H-C3 (if present)-CH₂ protons with -OH proton and Aromatic H-C1 |

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

The presence of the methoxy and hydroxymethyl groups adjacent to each other on the aromatic ring suggests the possibility of restricted rotation around the C-O and C-C bonds, which could be investigated using dynamic NMR (DNMR) studies. By acquiring NMR spectra at various temperatures, it may be possible to observe the coalescence of signals, which would allow for the calculation of the energy barriers associated with these rotational processes. For instance, hindered rotation of the hydroxymethyl group could lead to broadening of the methylene proton signals at lower temperatures.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the exact molecular formula of (3,6-Difluoro-2-methoxyphenyl)methanol. The calculated exact mass for C₈H₈F₂O₂ is 174.0492 u. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition of the molecule.

| Parameter | Expected Value for C₈H₈F₂O₂ |

| Molecular Formula | C₈H₈F₂O₂ |

| Calculated Exact Mass | 174.0492 u |

| Nominal Mass | 174 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) experiments can be performed to investigate the fragmentation pathways of the molecular ion. Upon ionization, the molecular ion of (3,6-Difluoro-2-methoxyphenyl)methanol ([M]⁺˙) is expected to undergo a series of characteristic fragmentation reactions.

A plausible primary fragmentation step would be the loss of a hydrogen radical to form the [M-H]⁺ ion, or the loss of the hydroxyl radical to form the [M-OH]⁺ ion. Subsequent fragmentation could involve the loss of formaldehyde (CH₂O) from the benzylic position, a common fragmentation pathway for benzyl (B1604629) alcohols. The methoxy group could be lost as a methyl radical (•CH₃) or as formaldehyde. The difluoro-substituted aromatic ring would likely remain intact in the major fragments.

Predicted Fragmentation Pathway:

C₈H₈F₂O₂⁺˙ (m/z 174) → [C₈H₇F₂O₂]⁺ (m/z 173) + H• C₈H₈F₂O₂⁺˙ (m/z 174) → [C₇H₅F₂O]⁺ (m/z 155) + CH₂OH• C₈H₈F₂O₂⁺˙ (m/z 174) → [C₇H₅F₂O₂]⁺ (m/z 159) + •CH₃

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is likely involved in intermolecular hydrogen bonding.

C-H Stretches: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene and methoxy groups will be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Ring Stretches: Several bands in the 1450-1600 cm⁻¹ region will be characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretches: The C-O stretching vibrations of the alcohol and the methoxy group are expected to produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-F Stretches: The carbon-fluorine stretching vibrations will give rise to strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region of the IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Ring Stretch | 1450-1600 |

| C-O Stretch (alcohol and ether) | 1000-1300 |

| C-F Stretch | 1100-1350 |

Correlation of Vibrational Frequencies with Functional Groups and Molecular Environment

No experimental or theoretical vibrational spectroscopy data (such as Infrared or Raman spectra) for (3,6-Difluoro-2-methoxyphenyl)methanol has been found in the public domain. While general vibrational modes for related structures like benzyl alcohol and its derivatives have been studied, specific frequency assignments for the title compound are not available. cdnsciencepub.comtheaic.org Such data would be essential to correlate the vibrational frequencies of its specific functional groups—the hydroxyl (-OH), methoxy (-OCH3), and the difluoro-substituted aromatic ring—with its precise molecular environment.

In Situ Spectroscopic Monitoring of Reactions

There are no published studies detailing the use of in situ spectroscopic techniques to monitor reactions involving (3,6-Difluoro-2-methoxyphenyl)methanol. Methodologies such as in-situ FTIR and NMR spectroscopy are powerful tools for monitoring reaction kinetics and mechanisms, for instance in Grignard reactions which are a common route to synthesize such alcohols. hzdr.demt.comchemistryconnected.comnih.gov However, their specific application to the synthesis or reactions of (3,6-Difluoro-2-methoxyphenyl)methanol has not been documented in available literature.

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structure (If Applicable)

A search for X-ray crystallographic data for (3,6-Difluoro-2-methoxyphenyl)methanol or any of its derivatives or co-crystals did not yield any results. X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of a molecule. nih.gov While crystal structures for some substituted benzyl alcohol derivatives and other complex molecules containing fluorinated phenyl rings exist, no such information is available for the specific compound . nih.govmdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (If Chiral)

(3,6-Difluoro-2-methoxyphenyl)methanol is not a chiral molecule as it does not possess a stereocenter. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD), which are used to study chiral molecules and determine enantiomeric excess, are not applicable to this compound.

No Specific Computational Research Found for (3,6-Difluoro-2-methoxyphenyl)methanol

As a result, it is not possible to generate an article that adheres to the user's detailed outline, which requested in-depth analysis based on established computational chemistry methods. The strict requirement to focus solely on "(3,6-Difluoro-2-methoxyphenyl)methanol" prevents the use of analogous data from related compounds, such as other fluorinated benzyl alcohols or anisole (B1667542) derivatives, which have been the subject of computational studies.

The requested article structure included highly specific subsections that require concrete data from dedicated research. These sections were:

Theoretical and Computational Studies of 3,6 Difluoro 2 Methoxyphenyl Methanol and Its Reactivity

Reaction Mechanism Elucidation via Computational Methods:This section required information on Transition State Localization, Intrinsic Reaction Coordinate (IRC) analysis, and the calculation of energy profiles and activation barriers for reactions involving the target molecule. No such mechanistic studies for this specific compound were found.

While general principles of DFT, NBO, FMO, and IRC are well-documented, applying them to a specific molecule like (3,6-Difluoro-2-methoxyphenyl)methanol requires dedicated computational experiments. The absence of published research containing these specific calculations means that any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, the generation of a scientifically accurate and data-rich article focusing exclusively on the theoretical and computational studies of (3,6-Difluoro-2-methoxyphenyl)methanol is not feasible at this time due to the lack of available research data.

Conformational Analysis and Intermolecular Interactions

Conformational analysis of (3,6-Difluoro-2-methoxyphenyl)methanol would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding its three-dimensional structure and how it influences its reactivity and physical properties. The orientation of the hydroxymethyl and methoxy (B1213986) groups relative to the difluorinated aromatic ring would be of primary interest.

Potential Energy Surface Scans

To analyze the conformational landscape, potential energy surface (PES) scans would be performed by systematically rotating key dihedral angles. For (3,6-Difluoro-2-methoxyphenyl)methanol, the critical rotations would be around the C(aryl)-C(H2OH) bond and the C(aryl)-O(CH3) bond. These scans help locate energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima. The results would typically be presented as a plot of energy versus the dihedral angle.

Hydrogen Bonding and Halogen Bonding Interactions

The presence of hydroxyl (-OH), methoxy (-OCH3), and fluorine (-F) groups allows (3,6-Difluoro-2-methoxyphenyl)methanol to participate in various non-covalent interactions.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding could occur between the hydroxyl hydrogen and the oxygen of the methoxy group or one of the fluorine atoms. Intermolecular hydrogen bonding would be critical in the solid state and in solution, leading to the formation of dimers or larger aggregates.

Halogen Bonding: The fluorine atoms, while generally weak halogen bond donors, could potentially interact with electron-rich regions of neighboring molecules. Computational analysis would be used to identify and characterize the strength and geometry of any such interactions.

Spectroscopic Property Prediction from Computational Models

Computational models are frequently used to predict spectroscopic data, which can aid in the characterization of new compounds and the interpretation of experimental spectra.

NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations, typically using Density Functional Theory (DFT) methods like GIAO (Gauge-Including Atomic Orbital), would be employed to predict the 1H, 13C, and 19F NMR chemical shifts for (3,6-Difluoro-2-methoxyphenyl)methanol. The predicted shifts for different stable conformers would be calculated and averaged based on their predicted populations. Similarly, spin-spin coupling constants (J-couplings), such as 1H-1H, 1H-19F, and 13C-19F, would be computed to help elucidate the molecule's connectivity and stereochemistry.

A hypothetical data table for predicted NMR shifts would look like this:

| Atom | Predicted Chemical Shift (ppm) |

| H (hydroxyl) | Data not available |

| H (CH2) | Data not available |

| H (methoxy) | Data not available |

| H (aromatic) | Data not available |

| C (CH2OH) | Data not available |

| C (OCH3) | Data not available |

| C (aromatic) | Data not available |

| F (C3) | Data not available |

| F (C6) | Data not available |

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes, their frequencies, and their intensities. For (3,6-Difluoro-2-methoxyphenyl)methanol, characteristic frequencies would include the O-H stretch, C-H stretches (aliphatic and aromatic), C-O stretches, and C-F stretches. This analysis also confirms that a calculated geometry corresponds to a true energy minimum (no imaginary frequencies).

A hypothetical data table for key vibrational frequencies would be structured as follows:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| C-O Stretch (alcohol) | Data not available | Data not available |

| C-O Stretch (ether) | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

Role of 3,6 Difluoro 2 Methoxyphenyl Methanol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique substitution pattern of (3,6-Difluoro-2-methoxyphenyl)methanol, featuring two fluorine atoms and a methoxy (B1213986) group on the aromatic ring, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.

Building Block for Fluoroaromatic Scaffolds

Fluoroaromatic compounds are of significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. researchgate.netbeilstein-journals.org (3,6-Difluoro-2-methoxyphenyl)methanol can serve as a key building block for introducing a difluoro-methoxyphenyl moiety into larger, more complex molecular architectures.

The benzylic alcohol functionality can be readily converted into various other functional groups. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a benzyl (B1604629) halide, which can then participate in a wide range of coupling reactions. These transformations allow for the incorporation of the (3,6-difluoro-2-methoxyphenyl)methyl group into diverse molecular scaffolds.

Table 1: Potential Transformations of (3,6-Difluoro-2-methoxyphenyl)methanol for Fluoroaromatic Scaffold Synthesis

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| (3,6-Difluoro-2-methoxyphenyl)methanol | PCC, CH₂Cl₂ | Aldehyde | Wittig reaction, Grignard addition, Reductive amination |

| (3,6-Difluoro-2-methoxyphenyl)methanol | KMnO₄, H₂O/acetone | Carboxylic Acid | Amide coupling, Esterification |

Synthesis of Functionalized Phenols and Ethers

The methoxy group on the aromatic ring of (3,6-Difluoro-2-methoxyphenyl)methanol offers a handle for the synthesis of functionalized phenols and ethers. Demethylation of the methoxy group, typically achieved using strong acids like HBr or Lewis acids such as BBr₃, would yield the corresponding phenol (B47542), (3,6-Difluoro-2-hydroxyphenyl)methanol. This resulting difluorinated phenol is a valuable intermediate for the synthesis of various derivatives, including esters and ethers, which are common motifs in biologically active compounds.

Furthermore, the benzylic alcohol can be used to synthesize benzyl ethers through Williamson ether synthesis by reacting it with an alkyl halide under basic conditions, or by acting as the alcohol component in reactions with other electrophiles.

Development of Analogues and Homologues for Structure-Reactivity Correlation

To understand and optimize the properties of molecules derived from (3,6-Difluoro-2-methoxyphenyl)methanol, the synthesis of analogues and homologues is a crucial step in establishing structure-activity relationships (SAR) and structure-property relationships.

Systematic Variation of Substituents on the Phenyl Ring

The electronic and steric properties of the aromatic ring can be systematically modified to study their impact on the reactivity and biological activity of the resulting compounds. This can be achieved by starting from different substituted difluoroanisoles to generate a library of related benzyl alcohols.

Table 2: Proposed Analogues of (3,6-Difluoro-2-methoxyphenyl)methanol for SAR Studies

| Position of Variation | Substituent | Potential Impact |

|---|---|---|

| C4 | -H, -Cl, -Br, -CF₃ | Modulate electronic properties and lipophilicity |

| C5 | -H, -F, -Cl, -CH₃ | Investigate steric and electronic effects |

Exploration of Different Alcohol Functionalities

Modification of the benzylic alcohol itself can provide valuable insights. For instance, homologation to produce (3,6-Difluoro-2-methoxyphenyl)ethanol or propanol (B110389) would alter the spacing between the aromatic ring and any subsequent functionalities. Furthermore, conversion of the primary alcohol to a secondary or tertiary alcohol by reaction with organometallic reagents would introduce steric bulk and potentially new chiral centers.

Applications in Materials Chemistry Research

Fluorinated organic molecules are increasingly utilized in materials science due to their unique properties, including hydrophobicity, thermal stability, and distinct electronic characteristics. While no specific applications of (3,6-Difluoro-2-methoxyphenyl)methanol in materials chemistry have been documented, its structure suggests potential uses.

The presence of the aromatic ring and the reactive hydroxyl group makes it a candidate for incorporation into polymers. For example, it could be used as a monomer in the synthesis of polyesters or polyethers. The fluorine atoms would be expected to impart increased thermal stability and hydrophobicity to the resulting polymer. Such materials could find applications as specialized coatings or in the fabrication of advanced functional materials. psu.edu

Precursor for Monomers in Polymer Synthesis

There is no available scientific literature detailing the use of (3,6-Difluoro-2-methoxyphenyl)methanol as a precursor for the synthesis of monomers for polymerization.

Ligand Design for Organometallic Catalysis

There is no available scientific literature describing the application of (3,6-Difluoro-2-methoxyphenyl)methanol in the design and synthesis of ligands for organometallic catalysis.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reaction Media and Catalysis

The pursuit of greener and more efficient chemical processes has led to the investigation of unconventional reaction media. For the synthesis and derivatization of (3,6-Difluoro-2-methoxyphenyl)methanol, ionic liquids (ILs) and deep eutectic solvents (DESs) present promising alternatives to traditional volatile organic solvents.

Ionic Liquids (ILs) are salts with melting points below 100°C, exhibiting negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ijbsac.orgchemijournal.com These "designer solvents" can be tailored to specific reaction requirements. For instance, ILs derived from renewable sources like amino acids are being explored, enhancing their green credentials. at.ua In the context of fluorinated compounds, specific ILs have been shown to be effective media for reactions such as the oxidation of benzyl (B1604629) alcohols. ctppc.org Research into ILs for reactions involving (3,6-Difluoro-2-methoxyphenyl)methanol could focus on optimizing solubility, catalytic activity, and recyclability of the solvent system.

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. researchgate.net They share many of the advantageous properties of ILs but are often cheaper, less toxic, and more biodegradable. researchgate.net Fluoride-based DESs have been developed for electrochemical fluorination, offering a stable medium with a high concentration of fluoride ions. acs.orgnih.gov The application of DESs in the synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol could lead to more sustainable and cost-effective production methods.

| Solvent Type | Key Features | Potential Applications for (3,6-Difluoro-2-methoxyphenyl)methanol |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties. | Synthesis, derivatization, and catalytic transformations. |

| Deep Eutectic Solvents (DESs) | Low cost, low toxicity, biodegradability, high fluoride concentration (in F-DESs). | Greener synthetic routes and electrochemical fluorination. |

Integration into Flow Chemistry Systems for Continuous Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comdrreddys.comaurigeneservices.com The integration of the synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol and its derivatives into flow systems could lead to enhanced safety, efficiency, and scalability. acs.orgbeilstein-journals.org

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. drreddys.com The small reactor volumes enhance safety when dealing with hazardous reagents or exothermic reactions. acs.org Furthermore, flow systems allow for the telescoping of multiple reaction steps, eliminating the need for isolation and purification of intermediates, which reduces waste and production time. mdpi.com The synthesis of various APIs, such as Ibuprofen and Rufinamide, has been successfully demonstrated in continuous flow systems. aurigeneservices.com A fully automated, multi-step continuous synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol would be a significant advancement, enabling on-demand production and facilitating rapid library synthesis for drug discovery.

Photochemical and Electrochemical Transformations

Light and electricity offer unique and powerful tools for driving chemical reactions, often under mild conditions and with high selectivity.

Photochemical transformations , particularly those employing photoredox catalysis, have revolutionized the synthesis of fluorinated molecules. mdpi.comacs.org Visible-light-mediated photoredox catalysis allows for the generation of reactive radical species under gentle conditions. nih.gov This has been successfully applied to the deoxyfluorination of alcohols and the synthesis of various fluorinated aromatic compounds. mdpi.comnih.gov For (3,6-Difluoro-2-methoxyphenyl)methanol, photoredox catalysis could enable novel C-H functionalization or the introduction of other functional groups, providing access to a wider range of derivatives. ulsan.ac.kr The selective oxidation of benzyl alcohols to aldehydes using photocatalysts like Eosin Y under an oxygen atmosphere is another promising application. organic-chemistry.org

Electrochemical synthesis provides a reagent-free method for oxidation and reduction, aligning with the principles of green chemistry. epa.gov Electrochemical fluorination (ECF) is a well-established method for producing perfluorinated compounds and is increasingly being used for selective, partial fluorination. lew.rowikipedia.orgacs.org The use of inexpensive and abundant fluorine sources like hexafluorosilicate salts in electrochemical fluorinations is a recent development. acs.org Electrochemical methods could also be employed for the C-H functionalization of the aromatic ring of (3,6-Difluoro-2-methoxyphenyl)methanol, offering a direct route to novel derivatives. researchgate.netnih.gov

| Method | Principle | Potential Application for (3,6-Difluoro-2-methoxyphenyl)methanol |

| Photoredox Catalysis | Generation of reactive radicals using visible light. | Deoxyfluorination, C-H functionalization, synthesis of derivatives. |

| Electrochemical Synthesis | Driving reactions with electric current. | Selective fluorination and C-H functionalization. |

Development of Advanced Spectroscopic Probes Using Derivatives

The unique properties of the fluorine atom, particularly its high sensitivity in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, make fluorinated molecules valuable as spectroscopic probes. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent reporter for molecular interactions.

Derivatives of (3,6-Difluoro-2-methoxyphenyl)methanol could be designed as ¹⁹F NMR probes to study biological systems. For example, fluorinated aromatic amino acids have been used to probe bromodomain-ligand interactions. acs.org By incorporating a derivative of (3,6-Difluoro-2-methoxyphenyl)methanol into a ligand, it would be possible to monitor its binding to a target protein by ¹⁹F NMR. The development of fluorinated paramagnetic complexes can further enhance the sensitivity of these probes for both NMR spectroscopy and Magnetic Resonance Imaging (MRI). nih.gov Additionally, the introduction of fluorine can influence the photophysical properties of fluorescent dyes, leading to the development of novel sensors. mdpi.com

Application in Niche Academic Research Areas (e.g., Supramolecular Chemistry)

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The electron-withdrawing nature of fluorine atoms in (3,6-Difluoro-2-methoxyphenyl)methanol can significantly influence its participation in such interactions.

Halogen bonding , an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a powerful tool for constructing supramolecular assemblies. core.ac.ukresearchgate.net The fluorine atoms in (3,6-Difluoro-2-methoxyphenyl)methanol can act as halogen bond acceptors, while other halogens introduced into its derivatives could serve as donors. The strength of these interactions can be tuned by varying the halogen atom, offering a high degree of control over the resulting architecture. core.ac.uk

Furthermore, the fluorine substituents can modulate the electron density of the aromatic ring, influencing its ability to participate in π-π stacking interactions . The interplay between halogen bonding, hydrogen bonding, and π-π stacking can lead to the formation of complex and functional supramolecular structures. iucr.org The introduction of fluorine into self-assembling dendrons has been shown to dramatically alter their self-assembly motif, leading to unexpected and novel supramolecular architectures. nih.govscispace.com Derivatives of (3,6-Difluoro-2-methoxyphenyl)methanol could therefore be employed as building blocks for the rational design of new liquid crystals, gels, and other functional materials with tailored properties. nih.gov

Q & A

Q. What are the recommended synthetic routes for (3,6-Difluoro-2-methoxyphenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination or fluorination of precursor phenolic derivatives. For example, brominated analogs like (3-Bromo-2,6-difluorophenyl)methanol are synthesized by brominating 2,6-dimethoxybenzyl alcohol derivatives followed by selective deprotection . To optimize yields, reaction parameters (e.g., temperature, stoichiometry of fluorinating agents like cesium carbonate or sodium 2-chloro-2,2-difluoroacetate) should be systematically tested. Gas evolution during reactions (common in fluorination) requires controlled venting, as noted in difluoromethylation protocols .

Q. How can the purity of (3,6-Difluoro-2-methoxyphenyl)methanol be validated, and what analytical techniques are essential?

- Methodological Answer : Purity validation typically involves:

- HPLC : To quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.

- NMR Spectroscopy : and NMR to confirm structural integrity and substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.

For fluorinated analogs, NMR is critical to distinguish between regioisomers .

Q. What safety protocols are critical when handling (3,6-Difluoro-2-methoxyphenyl)methanol?

- Methodological Answer :

- Conduct a hazard analysis per guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011) .

- Use fume hoods for reactions involving volatile fluorinated intermediates.

- Personal protective equipment (PPE): Gloves resistant to fluorinated solvents (e.g., nitrile), safety goggles, and lab coats.

- Waste disposal: Segregate halogenated waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated derivatives like (3,6-Difluoro-2-methoxyphenyl)methanol?

- Methodological Answer : Discrepancies in NMR or MS data may arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, NOESY) to confirm substitution patterns.

- Solvent artifacts : Ensure deuterated solvents are free of protonated contaminants.

- Ionization suppression in MS : Optimize ionization parameters (e.g., ESI vs. APCI) and use internal standards .

Q. What strategies are effective for studying the bioactivity of (3,6-Difluoro-2-methoxyphenyl)methanol in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify functional groups (e.g., methoxy vs. hydroxy) to assess impact on bioactivity. Fluorine atoms enhance metabolic stability and membrane permeability, as seen in related fluorinated pharmaceuticals .

- Enzyme assays : Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.

- In vitro models : Use cell lines (e.g., HepG2 for liver toxicity) to evaluate cytotoxicity and therapeutic indices .

Q. How can computational chemistry aid in predicting the reactivity of (3,6-Difluoro-2-methoxyphenyl)methanol derivatives?

- Methodological Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites using molecular orbital analysis (HOMO/LUMO energies).

- Molecular Docking : Screen derivatives against protein targets (e.g., cytochrome P450) to prioritize synthesis.

- Solvent Effect Modeling : Use COSMO-RS to optimize reaction solvents for improved yields .

Q. What are the challenges in scaling up the synthesis of (3,6-Difluoro-2-methoxyphenyl)methanol, and how can they be mitigated?

- Methodological Answer :

- Exothermic reactions : Implement temperature-controlled batch reactors with slow reagent addition.

- Purification bottlenecks : Switch from column chromatography to crystallization for large-scale purification.

- Fluorine handling : Use corrosion-resistant equipment (e.g., Hastelloy reactors) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.